

¹H NMR Spectral Data of N-Boc-N-methylethylenediamine

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Compound of Interest

Compound Name: N-Boc-N-methylethylenediamine

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The ¹H NMR spectrum of **N-Boc-N-methylethylenediamine** exhibits distinct signals corresponding to the different proton environments within the molecule. The data presented below has been compiled from typical spectral analyses and is presented in a structured format for clarity.

Table 1: ¹H NMR Spectral Data for **N-Boc-N-methylethylenediamine** in CDCl₃

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)	Assignment
~3.30	Triplet (t)	2H	~5.8	-CH₂-N(Boc)CH₃
~2.75	Triplet (t)	2H	~5.8	-CH ₂ -NH ₂
~2.85	Singlet (s)	3H	-	-N(Boc)CH₃
~1.45	Singlet (s)	9H	-	-C(CH ₃)3
~1.5 (variable)	Broad Singlet (br s)	2H	-	-NH2

Note: The chemical shift of the $-NH_2$ protons is variable and may exchange with deuterium in the presence of D_2O . The signal can also be broad due to quadrupole broadening and chemical exchange.



Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra. The following methodology outlines the key steps for the analysis of **N-Boc-N-methylethylenediamine**.

- 1. Sample Preparation:
- Weigh approximately 10-20 mg of N-Boc-N-methylethylenediamine directly into a clean, dry 5 mm NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
- 2. NMR Instrument Parameters:
- The ¹H NMR spectrum should be recorded on a 400 MHz or 500 MHz spectrometer.
- Typical acquisition parameters are as follows:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Number of Scans: 16 to 32 scans are typically sufficient for a sample of this concentration.
 - Relaxation Delay (d1): 1.0 2.0 seconds.
 - Acquisition Time (aq): 3 4 seconds.
 - Spectral Width (sw): A spectral width of 12-16 ppm is generally appropriate.
 - Temperature: The experiment is typically run at room temperature (298 K).
- 3. Data Processing:

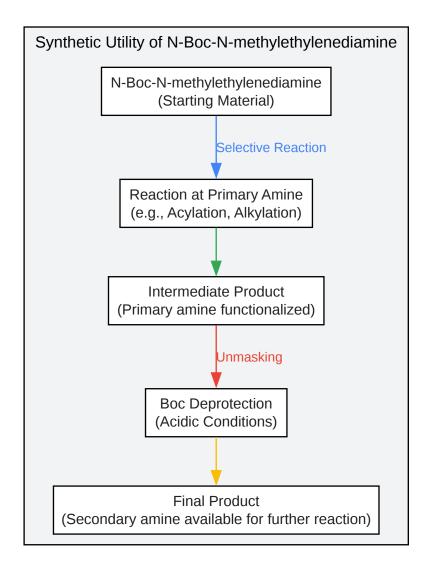


- The acquired Free Induction Decay (FID) should be Fourier transformed.
- Apply a line broadening (LB) factor of 0.3 Hz to improve the signal-to-noise ratio.
- Phase correct the spectrum manually.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate all signals and determine the multiplicities and coupling constants of the relevant peaks.

Visualization of N-Boc-N-methylethylenediamine in Synthetic Chemistry

N-Boc-N-methylethylenediamine is a valuable building block in multi-step organic synthesis due to the differential reactivity of its two nitrogen atoms. The Boc-protected secondary amine is unreactive under conditions where the primary amine can undergo nucleophilic attack or other transformations. This allows for the sequential functionalization of the diamine. The following diagram illustrates this logical relationship.





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Caption: Synthetic pathway utilizing **N-Boc-N-methylethylenediamine**.

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